(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-furylmethyl)amine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorophenyl sulfonyl group attached to a piperazine ring, which is further connected to a nitrophenyl group and a furylmethyl amine group . The average mass of the molecule is 460.479 Da, and the monoisotopic mass is 460.121674 Da .Scientific Research Applications
Synthesis and Therapeutic Potential
- A study detailed the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, highlighting their enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase. These compounds also demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains, suggesting their potential as therapeutic agents (Hussain et al., 2017).
Material Properties
- Research on benzoxazine monomers paired with bisphenol-A or bisphenol-F explored their curing with amines, providing insights into the reactivity and mechanism of their mixtures. This work is relevant for improving thermosetting resins in terms of chemical structure and processability (Sun et al., 2015).
Antibacterial Activities
- The design and synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were reported, showcasing their antibacterial effectiveness against various pathogens. This study adds to the potential of these compounds in addressing bacterial resistance issues (Wu Qi, 2014).
Alzheimer's Disease Research
- A series of multifunctional amides were synthesized for Alzheimer's disease treatment, displaying moderate enzyme inhibitory potentials and mild cytotoxicity. This research underscores the compounds' role in developing new therapeutic approaches for neurodegenerative diseases (Hassan et al., 2018).
Water Treatment Technologies
- Novel sulfonated thin-film composite nanofiltration membranes were developed using sulfonated aromatic diamine monomers, showing improved water flux and dye rejection capabilities. This advancement is crucial for enhancing water purification methods and addressing the challenges in dye treatment processes (Liu et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(furan-2-ylmethyl)-2-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O5S/c22-16-3-6-19(7-4-16)32(29,30)25-11-9-24(10-12-25)17-5-8-21(26(27)28)20(14-17)23-15-18-2-1-13-31-18/h1-8,13-14,23H,9-12,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZPXAYZRQOJIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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